CAS 1187446-90-7 Structural Differentiation from Parent Pyrazole Sulfonamide Scaffolds: Substituent Pattern Analysis
The compound (CAS 1187446-90-7) differs from the prototypical sulfamoyl phenyl pyrazole scaffold by replacing the para-sulfamoylphenyl group with a 2,6-dimethylphenyl sulfamoyl moiety attached directly to the pyrazole ring [1]. This structural variation eliminates the para-substituted benzenesulfonamide group that serves as the canonical zinc-binding pharmacophore in carbonic anhydrase inhibitors such as acetazolamide [2]. Consequently, CAS 1187446-90-7 is NOT a direct carbonic anhydrase inhibitor mimic; rather, its ortho,ortho'-dimethyl substitution pattern creates unique steric and electronic properties that are absent in the vast majority of literature-reported sulfamoyl pyrazoles, which universally retain the para-sulfamoylphenyl motif for CA inhibition [2].
| Evidence Dimension | Substituent pattern and pharmacophoric identity |
|---|---|
| Target Compound Data | 2,6-dimethylphenyl sulfamoyl group directly linked to pyrazole ring; no para-benzenesulfonamide motif present |
| Comparator Or Baseline | Class standard: para-(sulfamoylphenyl)-substituted pyrazoles (e.g., acetazolamide-derived scaffolds) containing the canonical Ar-SO2NH2 zinc-binding group |
| Quantified Difference | Qualitative pharmacophore divergence: zinc-binding group absent in target compound; steric profile altered by ortho,ortho'-dimethyl substitution |
| Conditions | Structural analysis based on SMILES comparison and literature pharmacophore mapping for carbonic anhydrase sulfonamide inhibitors |
Why This Matters
Researchers requiring standard carbonic anhydrase sulfonamide inhibitors should exclude CAS 1187446-90-7, as it lacks the essential zinc-binding pharmacophore; conversely, those seeking structurally differentiated sulfamoyl pyrazoles for target fishing or phenotypic screening may find this substitution pattern uniquely valuable.
- [1] PubChem Compound Summary for CID 27373409, Ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information (2025). View Source
- [2] M. S. Abdel-Maksoud et al., 'Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors,' Molecular Diversity, vol. 29, pp. 4705–4725, 2024. doi: 10.1007/s11030-024-11023-3. View Source
